4-Guanidinobenzoyl Chloride, Hydrochloride
Overview
Description
4-Guanidinobenzoyl Chloride, Hydrochloride (CAS# 7035-79-2) is a compound useful in organic synthesis . It appears as a pale yellow crystalline solid .
Synthesis Analysis
The synthesis of 4-Guanidinobenzoyl Chloride, Hydrochloride involves several steps. The process begins with the addition of 20 g of para-aminobenzoic acid to 100 ml of ethanol. Then, 20ml of 30% hydrochloric acid ethanol is slowly added and warmed to 50 °C. Cyanamide is added dropwise 30% 40g, and the reaction lasts for 5-7 hours at 75 ± 3 °C .Molecular Structure Analysis
The molecular formula of 4-Guanidinobenzoyl Chloride, Hydrochloride is C8H9Cl2N3O, and its molecular weight is 234.08 .Physical And Chemical Properties Analysis
4-Guanidinobenzoyl Chloride, Hydrochloride is a pale yellow crystalline solid . It has a melting point of 160-162°C . It is slightly soluble in DMSO, Methanol, and Pyridine . The compound should be stored at -20°C in an inert atmosphere .Scientific Research Applications
Protease Inhibition
4-Guanidinobenzoyl Chloride, Hydrochloride has been identified as having anti-plasmin and anti-trypsin activities . These properties make it valuable in the study of protease inhibition, which is crucial for understanding various biological processes and developing treatments for conditions where proteases are dysregulated.
Pharmaceutical Development
The compound’s ability to inhibit plasmin and trypsin suggests potential applications in pharmaceuticals. It could be used in the development of therapeutic agents that target diseases associated with excessive protease activity, such as certain types of cancer or inflammatory conditions .
Biochemical Research
As a biochemical tool, 4-Guanidinobenzoyl Chloride, Hydrochloride is used in proteomics research . It can be utilized to modify proteins or peptides during sample preparation, affecting their charge, structure, or solubility, which can be critical for mass spectrometry analysis .
Chemical Synthesis
4-Guanidinobenzoyl Chloride, Hydrochloride can act as an intermediate in the synthesis of more complex molecules. Its guanidine group is a versatile functionality that can participate in various chemical reactions, leading to a wide range of derivatives with different biological activities .
Mechanism of Action
Target of Action
It is known to be a useful compound in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Guanidinobenzoyl Chloride, Hydrochloride . For instance, it is known to be moisture sensitive and is typically stored at -20°C under an inert atmosphere . These conditions would need to be carefully controlled to ensure the compound’s stability and effectiveness.
properties
IUPAC Name |
4-(diaminomethylideneamino)benzoyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O.ClH/c9-7(13)5-1-3-6(4-2-5)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSRWFDTGDGNLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512144 | |
Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Guanidinobenzoyl Chloride, Hydrochloride | |
CAS RN |
7035-79-2 | |
Record name | Benzoyl chloride, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7035-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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